2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The presence of a hydroxy and methoxy group on the phenyl ring adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid typically involves multiple steps:
-
Protection of the Amine Group: : The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
-
Formation of the Phenyl Ring Substituents: : The phenyl ring with hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, a methoxy group can be added using methanol in the presence of an acid catalyst, while the hydroxy group can be introduced via hydroxylation reactions.
-
Coupling Reaction: : The protected amino acid is then coupled with the substituted phenyl ring using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
-
Oxidation: : The hydroxy group on the phenyl ring can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide (NaOMe) can replace the methoxy group with a different substituent.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium methoxide (NaOMe), other strong nucleophiles
Major Products
Oxidation: Formation of a carbonyl group on the phenyl ring
Reduction: Conversion of carbonyl group back to hydroxy group
Substitution: Replacement of methoxy group with other functional groups
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is utilized in various fields of scientific research:
-
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
-
Medicine: : It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
-
Industry: : The compound is employed in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid exerts its effects involves several molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
-
Signal Transduction: : It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
-
Antioxidant Activity: : The hydroxy and methoxy groups on the phenyl ring contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can be compared with other similar compounds:
-
2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: : This compound has a similar structure but with different positions of the hydroxy and methoxy groups on the phenyl ring, which can affect its reactivity and biological activity.
-
2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid: : The presence of two hydroxy groups on the phenyl ring enhances its antioxidant properties but may also increase its susceptibility to oxidation.
-
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: : Lacking a hydroxy group, this compound may have reduced antioxidant activity but could be more stable under certain conditions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the tert-butoxycarbonyl protecting group and the phenyl ring substituents.
Properties
CAS No. |
591250-08-7 |
---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.